molecular formula C12H10ClN3O B5641607 N-(4-chlorophenyl)-N'-3-pyridinylurea CAS No. 13208-59-8

N-(4-chlorophenyl)-N'-3-pyridinylurea

Cat. No. B5641607
CAS RN: 13208-59-8
M. Wt: 247.68 g/mol
InChI Key: QPGSWBUOFHXFFX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N'-3-pyridinylurea, commonly known as CPYU, is a chemical compound that has been extensively studied for its potential applications in scientific research. CPYU is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 268.7 g/mol. This chemical compound has been shown to have a wide range of biological activities and has been used as a tool in various research studies.

Mechanism of Action

The mechanism of action of CPYU involves the inhibition of various enzymes and proteins that are involved in the growth and proliferation of cancer cells. CPYU has been shown to inhibit the activity of tyrosine kinases, which are enzymes that are involved in the growth of cancer cells. CPYU also inhibits the activity of topoisomerases, which are enzymes that are involved in DNA replication and repair.
Biochemical and Physiological Effects:
CPYU has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. CPYU has also been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases. Furthermore, CPYU has been shown to have neuroprotective effects, which make it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

CPYU has several advantages for use in lab experiments. It is a well-characterized chemical compound that is readily available and easy to synthesize. CPYU has also been extensively studied for its biological activities, which make it a useful tool in various research studies. However, there are some limitations to the use of CPYU in lab experiments. It has been shown to have low solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, CPYU has been shown to have some toxicity, which can limit its use in certain cell-based assays.

Future Directions

There are several future directions for the study of CPYU. One potential direction is to further investigate its potential as a treatment for various neurological disorders. CPYU has been shown to have neuroprotective effects, and further studies could investigate its potential as a treatment for diseases such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as a treatment for various inflammatory diseases. CPYU has been shown to have anti-inflammatory and antioxidant properties, and further studies could investigate its potential as a treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies could investigate the potential of CPYU as a tool in cancer research, specifically in the development of new cancer therapies.

Synthesis Methods

The synthesis of CPYU involves the reaction of 4-chloroaniline and 3-pyridylisocyanate in the presence of a suitable solvent and a catalyst. The reaction yields CPYU as a white crystalline solid, which is then purified and characterized using various analytical techniques such as NMR and mass spectrometry.

Scientific Research Applications

CPYU has been used as a tool in various scientific research studies due to its biological activities. It has been shown to inhibit the growth of cancer cells and has been used in studies related to cancer research. CPYU has also been used in studies related to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, CPYU has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(4-chlorophenyl)-3-pyridin-3-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O/c13-9-3-5-10(6-4-9)15-12(17)16-11-2-1-7-14-8-11/h1-8H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGSWBUOFHXFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00353922
Record name 1-(4-chlorophenyl)-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorophenyl)-3-pyridin-3-ylurea

CAS RN

13208-59-8
Record name 1-(4-chlorophenyl)-3-pyridin-3-ylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00353922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-CHLOROPHENYL)-N'-(3-PYRIDINYL)UREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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